

Application Notes and Protocols for Studying VDAC2 Function Using WEHI-9625

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Compound of Interest

Compound Name: WEHI-9625

Cat. No.: B10824098

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Introduction

WEHI-9625 is a novel, potent, and specific small molecule inhibitor of mouse Bcl-2 antagonist/killer 1 (BAK)-mediated apoptosis. It exerts its inhibitory effect by directly binding to the Voltage-Dependent Anion Channel 2 (VDAC2), a protein residing in the outer mitochondrial membrane. By stabilizing the VDAC2-BAK complex, **WEHI-9625** prevents the conformational changes in BAK that are necessary for its oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP), a critical step in the intrinsic apoptosis pathway. [1][2][3][4] These application notes provide detailed protocols for utilizing **WEHI-9625** to investigate the function of VDAC2 in regulating apoptosis.

Mechanism of Action

WEHI-9625 is a tricyclic sulfone that selectively inhibits apoptosis driven by mouse BAK.[1] It does not affect apoptosis mediated by the closely related protein BAX or human BAK. The inhibitory activity of **WEHI-9625** is dependent on its interaction with VDAC2. Specifically, **WEHI-9625** is thought to bind to a pocket on VDAC2 that involves the amino acid residue Alanine 172 (A172).[5][6] This binding enhances the natural inhibitory function of VDAC2 on BAK, effectively locking BAK in its inactive conformation and preventing its dissociation from VDAC2 upon receiving an apoptotic stimulus.[3][4][5][6]

Data Presentation

The following table summarizes the quantitative data regarding the efficacy of **WEHI-9625** in inhibiting apoptosis.

Parameter	Cell Line/System	Value	Reference
EC50 for Apoptosis Inhibition	Mouse embryonic fibroblasts (Mcl1-/-)	69 nM	[1]

Note: Further quantitative data from Cellular Thermal Shift Assays (CETSA) demonstrating the thermal stabilization of VDAC2 by **WEHI-9625** is not yet publicly available in a tabulated format. However, the primary literature confirms VDAC2 as the direct target through genetic and biochemical approaches.

Experimental Protocols

Herein are detailed protocols for key experiments to study the function of VDAC2 using **WEHI-9625**.

Apoptosis Induction and Inhibition Assay using Propidium Iodide (PI) Staining

This assay measures cell death by quantifying the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised plasma membranes.

Materials:

- Mouse cell line of interest (e.g., Mouse Embryonic Fibroblasts, MEFs)
- **WEHI-9625** (dissolved in DMSO)
- Apoptotic stimulus (e.g., ABT-737 for Mcl1-/- MEFs)
- Phosphate Buffered Saline (PBS)
- Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

- Flow cytometer

Protocol:

- Seed cells in a 24-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
- Pre-treat cells with varying concentrations of **WEHI-9625** (e.g., 0-10 μ M) or vehicle (DMSO) for 1-2 hours.
- Induce apoptosis by adding the desired stimulus (e.g., an EC70 dose of ABT-737).
- Incubate for the desired time period (e.g., 6-24 hours).
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cell pellet once with cold PBS.
- Resuspend the cells in 100-200 μ L of cold PBS containing the PI staining solution.
- Incubate on ice for 15 minutes in the dark.
- Analyze the cells by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
- Gate on the cell population and quantify the percentage of PI-positive (dead) cells.

Mitochondrial Membrane Potential Assay using JC-1

This assay assesses mitochondrial health by measuring the mitochondrial membrane potential ($\Delta\Psi$ m). In healthy cells, the JC-1 dye forms aggregates in the mitochondria, emitting red fluorescence. Upon mitochondrial depolarization, a key event in apoptosis, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.

Materials:

- Mouse cell line of interest
- **WEHI-9625**

- Apoptotic stimulus
- JC-1 dye
- Flow cytometer or fluorescence microscope

Protocol:

- Seed and treat cells with **WEHI-9625** and the apoptotic stimulus as described in the PI staining protocol.
- At the end of the treatment period, add JC-1 dye to the cell culture medium to a final concentration of 1-10 μM .
- Incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Harvest the cells and wash once with PBS.
- Resuspend the cells in PBS.
- Analyze the cells immediately by flow cytometry, detecting both green (e.g., FL1) and red (e.g., FL2) fluorescence.
- A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases, which are key proteases activated during apoptosis.

Materials:

- Mouse cell line of interest
- **WEHI-9625**
- Apoptotic stimulus
- Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic substrate)

- Luminometer or fluorescence plate reader

Protocol:

- Seed cells in a 96-well white-walled plate.
- Treat cells with **WEHI-9625** and the apoptotic stimulus as previously described.
- At the end of the incubation period, add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
- Incubate at room temperature for 1-2 hours.
- Measure luminescence or fluorescence using a plate reader.
- A decrease in signal in **WEHI-9625**-treated cells indicates inhibition of caspase activation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (T_m).

Materials:

- Mouse cell line of interest
- **WEHI-9625**
- PBS supplemented with protease inhibitors
- Liquid nitrogen
- Thermal cycler or heating block
- Lysis buffer (e.g., RIPA buffer)
- Antibodies against VDAC2 and a loading control (e.g., GAPDH)

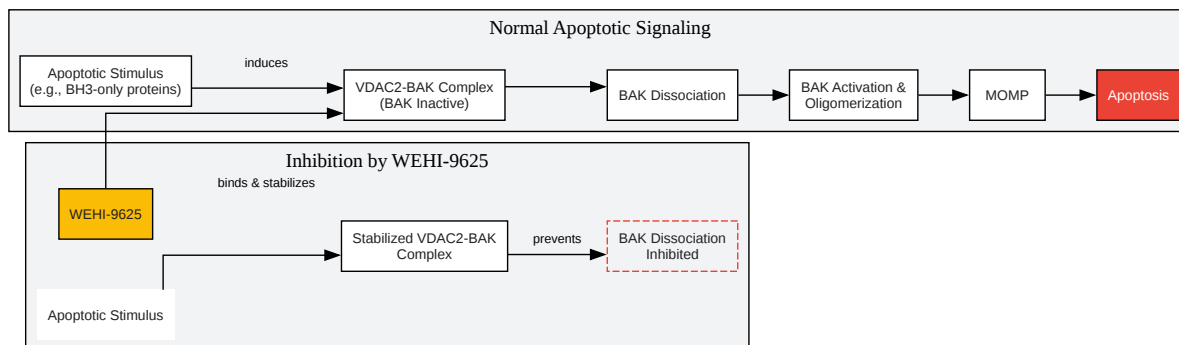
- SDS-PAGE and Western blotting reagents

Protocol:

- Culture cells to high confluency.
- Treat one batch of cells with **WEHI-9625** (at a concentration known to be effective, e.g., 10 μ M) and another with vehicle (DMSO) for 1-2 hours.
- Harvest and wash the cells with PBS containing protease inhibitors.
- Resuspend the cell pellet in a small volume of PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against VDAC2.
- A shift in the melting curve to a higher temperature in the **WEHI-9625**-treated samples compared to the vehicle control confirms the thermal stabilization of VDAC2 by the compound.

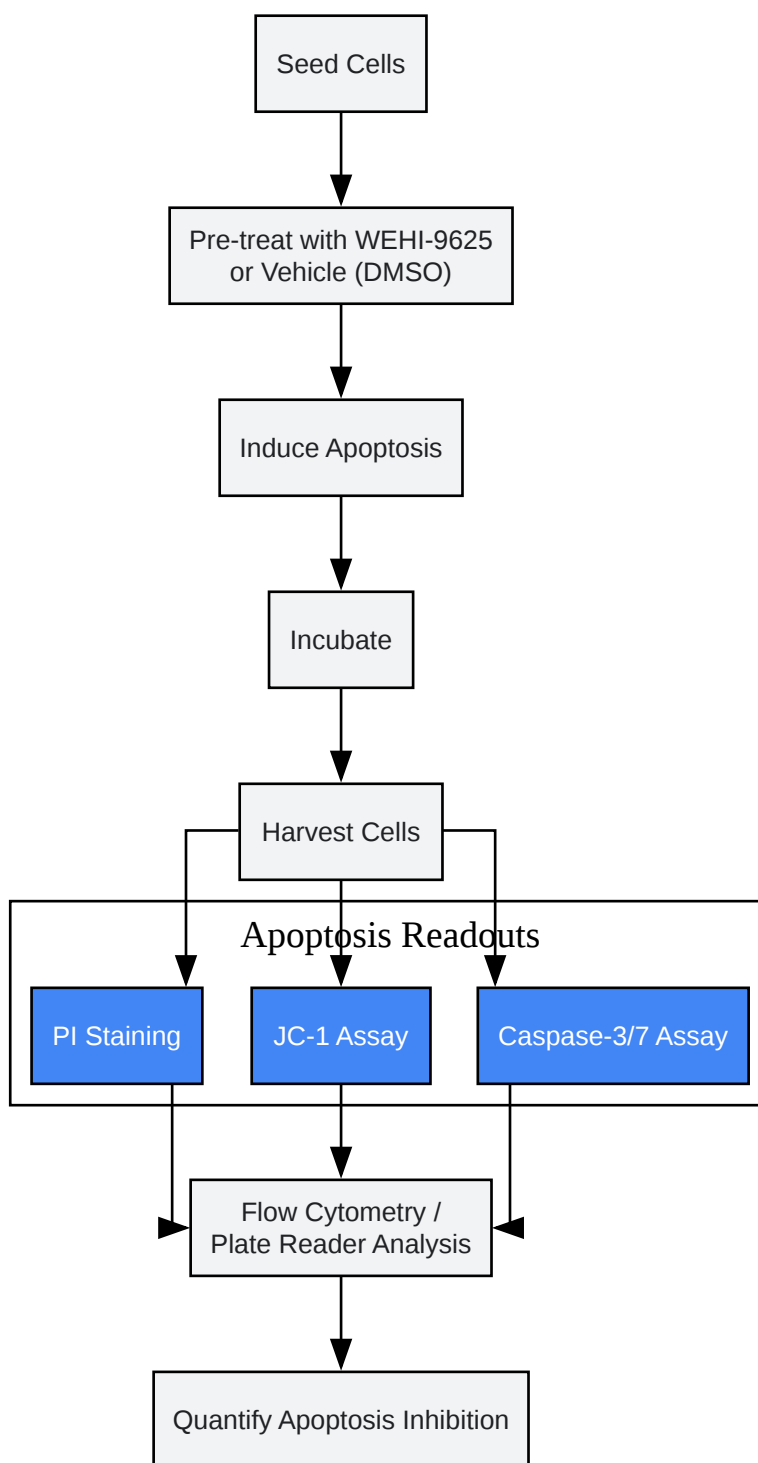
Visualizations

The following diagrams illustrate key concepts related to the use of **WEHI-9625** in studying VDAC2 function.



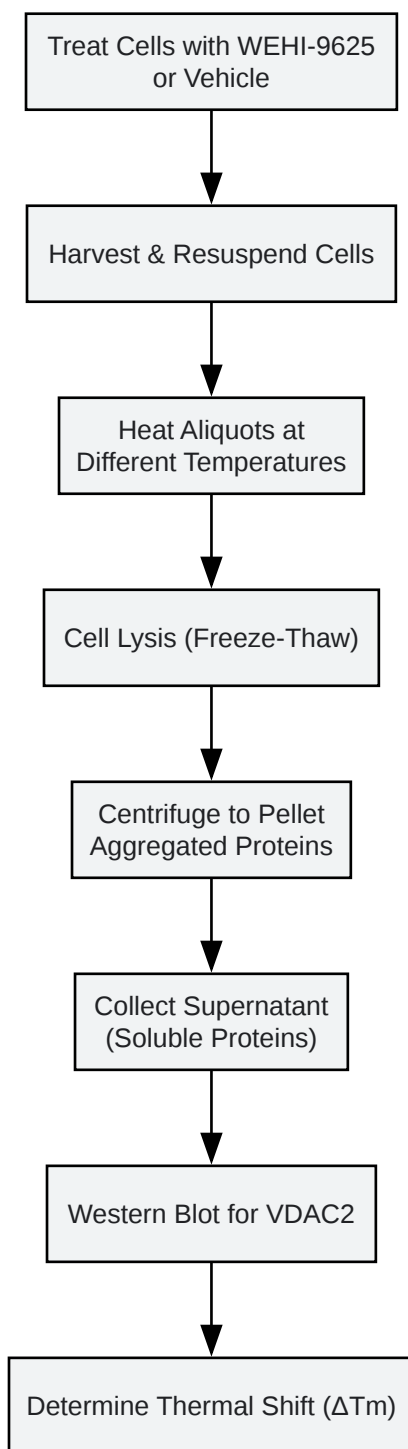
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Caption: Mechanism of **WEHI-9625** action in inhibiting apoptosis.



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Caption: General workflow for apoptosis inhibition assays.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

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